PENB-L-Glutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

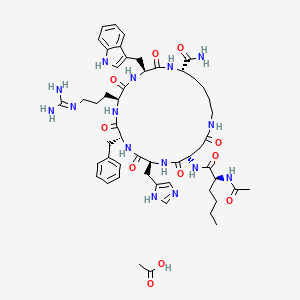

PENB-L-Glutamate is a caged glutamate.

Aplicaciones Científicas De Investigación

Neuropharmacological Research and OCD Treatment PENB-L-Glutamate has significant implications in neuropharmacology and the treatment of neuropsychiatric disorders, including obsessive-compulsive disorder (OCD). Research has explored various glutamate-modulating drugs, like riluzole, N-acetylcysteine, and ketamine, in the management of OCD. The genetic epidemiology in this domain focuses on genes like SLC1A1 (glutamate transporter) and ADAR3 (RNA-editing enzyme), providing a curated bioinformatics database to identify potential pharmacological targets for future therapeutic approaches to OCD, emphasizing the need for understanding neuroprotective mechanisms for drug discovery (Grados, Specht, Sung, & Fortune, 2013).

Glutamate's Role in Drug Addiction and Alcoholism Significant research over the past two decades indicates the critical role of glutamate in drug addiction and alcoholism. Glutamate modulation is believed to result in long-lasting neuroplastic changes in the brain, contributing to the perseveration of drug-seeking behavior and drug-associated memories. The modulation of glutamatergic transmission is pivotal, where attenuation generally reduces drug reward, reinforcement, and relapse-like behavior. Research in this domain also delves into the pharmacological manipulation of glutamate transmission for addiction treatment, focusing on agents like acamprosate and N-acetylcysteine (Gass & Olive, 2008).

Neurotoxicity and Neurodegeneration Research has extensively investigated the role of L-glutamate in neurotoxicity and neurodegeneration. Aberrant accumulation of L-glutamate is linked to neurotoxic effects and plays a role in the pathogenesis of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases. The mechanisms involve oxidative stress, neuroinflammation, excitotoxicity, and mitochondrial dysfunction, emphasizing the need for clinical and epidemiological studies to assess potential neuronal harm from excessive intake of exogenous L-glutamate (Al-Nasser, Mellor, & Carter, 2022).

Glutamate in CNS Health and Disease Glutamate, as the principal excitatory neurotransmitter, plays a significant role in CNS health and disease. The understanding of glutamatergic synapses, receptors, and transporters has advanced, offering insights into its role in traumatic brain injury, epileptic conditions, and hepatic encephalopathy. This research indicates potential treatment avenues through antagonists to glutamatergic transmission (Platt, 2007).

Biotechnological Applications of L-Glutaminase L-glutaminase, a proteolytic endopeptidase, is gaining considerable attention for its biotechnological applicability, especially in cancer therapy. It's involved in multiple metabolic pathways, including nitrogen metabolism. L-glutaminase has shown efficacy against various human cancer cell lines in vitro and is also used in fermented foods as a flavor enhancer, demonstrating its diverse biotechnological significance (Patel et al., 2021).

Food Applications and Health Contributions of Glutamate Glutamate, particularly monosodium glutamate, is a common food ingredient used as a flavor enhancer. It not only serves functions in the body as an energy source and a substrate for glutathione synthesis but also has the potential to enhance food intake in older individuals. Despite widespread beliefs about its adverse effects, extensive studies have found glutamate to be safe, with no consistent evidence supporting claims like asthma or migraine headaches induced by glutamate (Jinap & Hajeb, 2010).

Propiedades

Fórmula molecular |

C27H36N2O10 |

|---|---|

Peso molecular |

548.59 |

Nombre IUPAC |

(2S)-2-Amino-5-(2-(4'-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4-nitro-[1,1'-biphenyl]-3-yl)propoxy)-5-oxopentanoic acid |

InChI |

InChI=1S/C27H36N2O10/c1-19(18-39-26(30)10-8-24(28)27(31)32)23-17-21(5-9-25(23)29(33)34)20-3-6-22(7-4-20)38-16-15-37-14-13-36-12-11-35-2/h3-7,9,17,19,24H,8,10-16,18,28H2,1-2H3,(H,31,32)/t19?,24-/m0/s1 |

Clave InChI |

WHYIGCCIOGMVRR-WIIYFNMSSA-N |

SMILES |

O=C(O)[C@@H](N)CCC(OCC(C1=CC(C2=CC=C(OCCOCCOCCOC)C=C2)=CC=C1[N+]([O-])=O)C)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PENB-L-Glutamate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

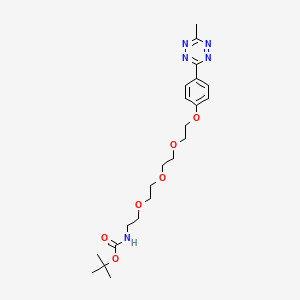

![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)